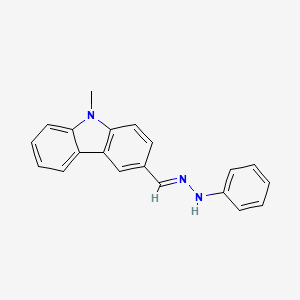![molecular formula C16H9BrN2 B5756443 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or DABPN, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of cyanovinylbenzonitriles and has been found to exhibit a range of interesting properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to act as a potent inhibitor of PKC, which is a key regulator of a range of cellular processes. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been shown to bind to the catalytic domain of PKC and to inhibit its activity by preventing the phosphorylation of downstream targets. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been found to modulate the activity of ion channels, particularly those that are involved in the regulation of calcium levels.
Biochemical and Physiological Effects
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to have a range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of PKC activity, and the modulation of ion channel activity. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been found to induce apoptosis in a range of cancer cell lines, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is its potency as an inhibitor of PKC, which makes it a valuable tool for studying the role of this protein kinase in various biological processes. However, 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is relatively expensive, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of future directions for research on 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, including the development of more potent and selective inhibitors of PKC, the investigation of the role of PKC in various disease states, and the development of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile and to identify any potential side effects or limitations associated with its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can be achieved through a variety of methods, including the reaction of 4-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with acetic anhydride and ammonium acetate. Another method involves the reaction of 4-bromobenzaldehyde with cyanoacetic acid, followed by the reaction of the resulting intermediate with ammonium acetate and acetic anhydride.
Applications De Recherche Scientifique
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to be a valuable tool for studying a range of biological processes, including the regulation of intracellular calcium levels, the activation of protein kinase C (PKC), and the modulation of ion channels. 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of PKC in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJQQUITGOOMP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)



![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)

![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)

![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)